molecular formula C8H12N2O2S B1599510 3-amino-N-ethylbenzenesulfonamide CAS No. 56445-08-0

3-amino-N-ethylbenzenesulfonamide

Cat. No. B1599510
CAS RN: 56445-08-0
M. Wt: 200.26 g/mol
InChI Key: PGCYKJPSIKCLNX-UHFFFAOYSA-N
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Description

3-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da . It is also known by other names such as 3-Amino-N-ethylbenzene-1-sulfonamide .


Molecular Structure Analysis

The molecular structure of 3-amino-N-ethylbenzenesulfonamide consists of a benzene ring substituted with an amino group and an ethylbenzenesulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 .

Scientific Research Applications

  • Antitumor Properties : Compounds from sulfonamide-focused libraries, including derivatives of 3-amino-N-ethylbenzenesulfonamide, have been evaluated for their antitumor properties. Notably, some of these compounds have shown potential as cell cycle inhibitors and have progressed to clinical trials. For instance, compounds like E7010 and E7070 have been found to disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, respectively (Owa et al., 2002).

  • Synthesis and Characterization : Research has been conducted on the synthesis and characterization of various sulfonamide derivatives. For example, 3-amino-4-aminomethylbenzenesulfonate was synthesized from o-nitrotoluene and characterized through methods like NMR and IR, indicating its potential utility in chemical processes (Jiang Du-xiao, 2005).

  • Anti-HIV Activity : Some derivatives of 3-amino-N-ethylbenzenesulfonamide have been synthesized and tested for their potential anti-HIV activity. A series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives showed promising results in vitro against HIV-1 (Brzozowski & Sa̧czewski, 2007).

  • Antimicrobial and Cytotoxic Activity : A series of 3-aminobenzenesulfonamide derivatives have been designed and tested for their antimicrobial and cytotoxic activities. Some compounds showed significant anti-candidal activity and cytotoxic activity against brine shrimp (Qandil et al., 2010).

  • Novel Synthesis Techniques : Research has explored novel synthesis techniques for creating derivatives of 3-amino-N-ethylbenzenesulfonamide. For example, the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides via a tandem aza-Wittig/heterocumulene annulation demonstrates the chemical versatility and potential applications of these compounds (Blackburn et al., 2005).

  • Inhibitors for Carbonic Anhydrases : Some 1,3,5-triazinyl aminobenzenesulfonamides, incorporating structures like aminoalcohols and aminostilbenes, have been synthesized and found effective as inhibitors against various human carbonic anhydrases, demonstrating their potential in medical applications (Havránková et al., 2021).

Safety And Hazards

The safety data sheet for 3-amino-N-ethylbenzenesulfonamide suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

3-amino-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYKJPSIKCLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428408
Record name 3-Amino-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-ethylbenzenesulfonamide

CAS RN

56445-08-0
Record name 3-Amino-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
… ), the reaction was purified by flash-column chromatography on silica gel (10% methanol in DCM) to afford the desired 4-(adamantan-2-ylamino)-3-amino-N-ethylbenzenesulfonamide (…
Number of citations: 95 pubs.acs.org
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com

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